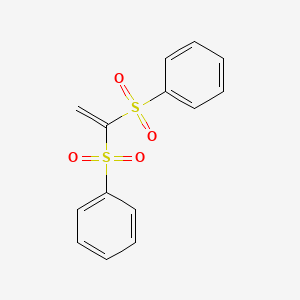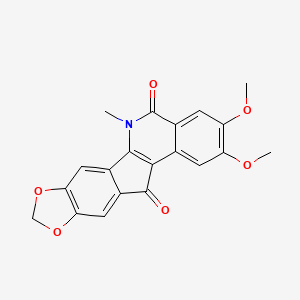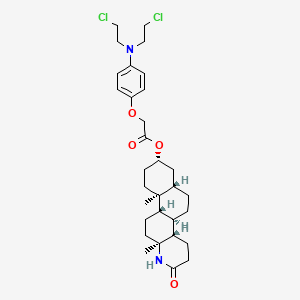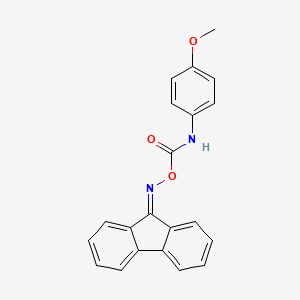![molecular formula C16H18ClN5O B1206429 N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide is a member of tetrazoles.
Applications De Recherche Scientifique
Structural Analysis
- The compounds related to N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide exhibit a 'V' shaped structure with angles between aromatic planes. This structural feature is crucial for intermolecular interactions and contributes to the 3-D arrangement of the molecules. Such molecular architecture is essential for understanding the reactivity and potential applications of these compounds (Boechat et al., 2011).
Corrosion Inhibition
- Similar compounds have been studied for their corrosion inhibition properties. These molecules can efficiently protect metals like carbon steel in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Antimicrobial Activity
- Derivatives of similar acetamide compounds have shown promising antibacterial and anti-enzymatic potentials. This suggests potential applications in developing new antimicrobial agents or in the study of bacterial resistance mechanisms (Nafeesa et al., 2017).
Antitumor Activity
- Some acetamide derivatives bearing different heterocyclic rings have exhibited significant antitumor activity in vitro. This indicates their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015).
Photochemical and Thermochemical Modeling
- The study of photochemical and thermochemical properties of related compounds has shown their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating applications in renewable energy technologies (Mary et al., 2020).
Enzyme Inhibition
- Certain acetamide derivatives have demonstrated enzyme inhibition properties, specifically against lipoxygenase (LOX), suggesting potential applications in the study and treatment of diseases related to enzyme dysregulation (Iqbal et al., 2017).
Propriétés
Nom du produit |
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide |
|---|---|
Formule moléculaire |
C16H18ClN5O |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H18ClN5O/c17-13-5-3-11(4-6-13)16-19-21-22(20-16)9-15(23)18-14-8-10-1-2-12(14)7-10/h3-6,10,12,14H,1-2,7-9H2,(H,18,23) |
Clé InChI |
VMEDHRYDUGZJAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2NC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)
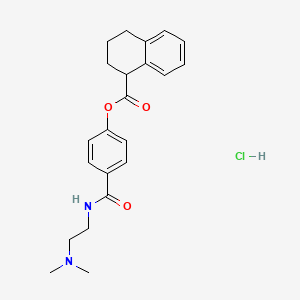
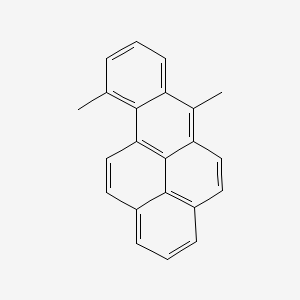
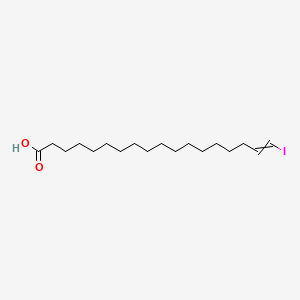
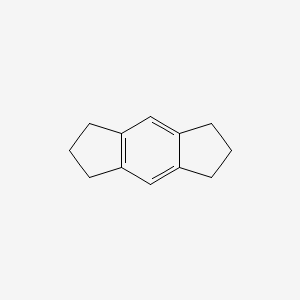
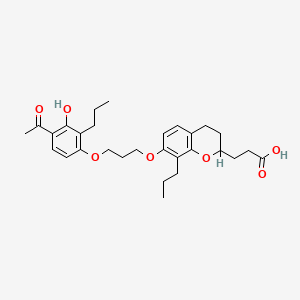
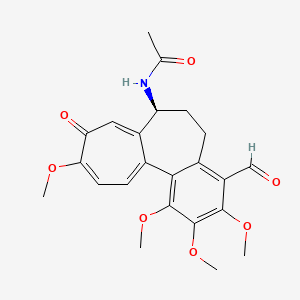
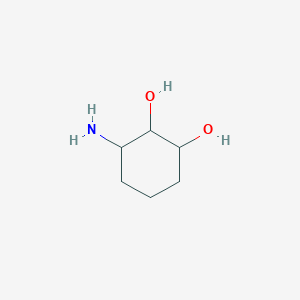
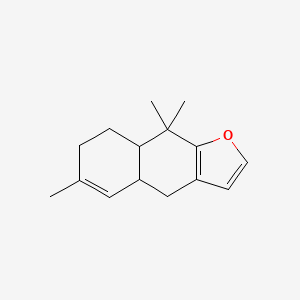
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1206361.png)
